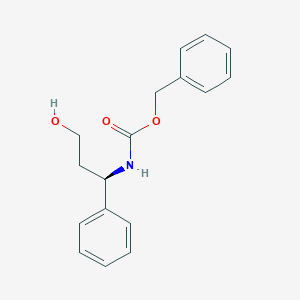

(R)-Cbz-3-amino-3-phenylpropan-1-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl N-[(1R)-3-hydroxy-1-phenylpropyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c19-12-11-16(15-9-5-2-6-10-15)18-17(20)21-13-14-7-3-1-4-8-14/h1-10,16,19H,11-13H2,(H,18,20)/t16-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHJCROXNTSGDSP-MRXNPFEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCO)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@H](CCO)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for R Cbz 3 Amino 3 Phenylpropan 1 Ol

Asymmetric Synthesis Approaches to Enantiopure (R)-Cbz-3-amino-3-phenylpropan-1-ol

Asymmetric synthesis provides the most direct routes to enantiopure compounds by creating a chiral center in a prochiral molecule. These methods often rely on chiral catalysts or reagents to influence the stereochemical outcome of a reaction.

Transition Metal-Catalyzed Asymmetric Hydrogenation and Reduction Strategies

Transition metal-catalyzed asymmetric hydrogenation is a powerful tool for the synthesis of chiral compounds, including amino alcohols. researchgate.net This approach typically involves the reduction of a prochiral ketone or imine precursor using a chiral transition metal complex. Ruthenium, rhodium, and iridium complexes featuring chiral phosphine (B1218219) ligands are commonly employed. ub.edu For the synthesis of this compound, a suitable precursor would be Cbz-3-amino-3-phenylpropan-1-one. The asymmetric reduction of the ketone functionality, guided by a chiral catalyst, can yield the desired (R)-alcohol with high enantioselectivity.

The efficiency of these reactions depends on the choice of metal, the chiral ligand, and the reaction conditions. For example, Noyori's ruthenium-BINAP catalysts are well-known for the highly enantioselective hydrogenation of various functionalized ketones. Similarly, iridium complexes with P-stereogenic phosphinooxazoline ligands have demonstrated high enantioselectivity in the asymmetric hydrogenation of challenging substrates like N-Boc-2,3-diarylallyl amines. ub.edu While direct examples for the specific substrate leading to this compound are not extensively detailed in the provided literature, the principles of asymmetric transfer hydrogenation of functionalized aromatic ketones are well-established and applicable. nih.gov

Table 1: Examples of Transition Metal-Catalyzed Asymmetric Hydrogenation for Chiral Alcohol Synthesis This table is illustrative of the methodology and may not represent the direct synthesis of the subject compound.

| Catalyst/Ligand System | Substrate Type | Product Type | Reported Enantiomeric Excess (ee) |

|---|---|---|---|

| Ru-BINAP | Aromatic Ketones | Chiral Alcohols | >95% |

| Rh-DIPAMP | Enamides | Chiral Amines | >90% |

| Ir-P-Stereogenic Ligand | Allyl Amines | Chiral Amines | up to 98% ub.edu |

| RuCl(S,S)-TsDPEN | Aromatic Ketones | Chiral Amino Alcohols | High ee nih.gov |

Organocatalytic Pathways for Stereoselective Formation

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a complementary strategy to metal- and biocatalysis. For the synthesis of chiral amino alcohols, organocatalytic asymmetric reductions of prochiral ketones are a key strategy. One prominent example is the Corey-Bakshi-Shibata (CBS) reduction, which employs a borane (B79455) reagent in the presence of a chiral oxazaborolidine catalyst derived from a chiral amino alcohol like proline. This method is highly effective for the enantioselective reduction of a wide range of ketones.

Applying this to the synthesis of this compound, the precursor Cbz-3-amino-3-phenylpropan-1-one would be reduced using borane-dimethyl sulfide (B99878) (BMS) or a similar borane source with a catalytic amount of an (R)-CBS catalyst to stereoselectively form the desired (R)-alcohol. The synthesis of related structures like (S)-3-chloro-1-phenyl-1-propanol has been achieved with high yield (88-94%) and good enantioselectivity (81-88% ee) using borane amine complexes with various chiral catalysts, demonstrating the viability of this approach. ciac.jl.cn

Biocatalytic Synthesis and Resolution Techniques

Biocatalysis offers a green and highly selective alternative for producing enantiopure compounds under mild reaction conditions. nih.gov Enzymes, particularly lipases and transaminases, are widely used for their ability to distinguish between enantiomers.

Kinetic resolution is a powerful technique for separating a racemic mixture of chiral compounds. In this process, an enzyme selectively reacts with one enantiomer at a much faster rate than the other. For racemic Cbz-3-amino-3-phenylpropan-1-ol, a lipase (B570770) can be used to selectively acylate the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted and allowing for its separation.

Lipases such as those from Candida antarctica (Novozym 435), Pseudomonas fluorescens, and Candida rugosa are frequently used for the resolution of alcohols through enantioselective acylation or transesterification. researchgate.netnih.gov The choice of acyl donor (e.g., vinyl acetate, isopropenyl acetate) and solvent can significantly impact the reaction's efficiency and enantioselectivity (E-value). mdpi.com For instance, the kinetic resolution of racemic 1-phenyl-1-propanol (B1198777) using Novozym 435 and lauric acid in toluene (B28343) achieved an enantiomeric excess of 95% for the (S)-enantiomer. nih.gov A similar strategy can be optimized for the resolution of Cbz-3-amino-3-phenylpropan-1-ol to isolate the (R)-enantiomer. The development of efficient enzymatic methods for the synthesis of fluorinated β-amino acid enantiomers through lipase-catalyzed hydrolysis of the corresponding racemic esters has also been reported, yielding both the unreacted ester and the product acid with excellent ee values (≥99%). nih.gov

Table 2: Lipase-Catalyzed Kinetic Resolution of Chiral Alcohols This table presents examples of the methodology.

| Lipase Source | Substrate | Acyl Donor | Solvent | Product | Enantiomeric Excess (ee) |

|---|---|---|---|---|---|

| Novozym 435 | rac-1-phenyl-1-propanol | Lauric Acid | Toluene | (S)-1-phenyl-1-propanol | 95% nih.gov |

| Pseudomonas fluorescens | rac-3-chloro-1-arylpropan-1-ols | N/A (hydrolysis) | N/A | (S)-alcohols | 99% researchgate.net |

| Candida rugosa MY | rac-1-(isopropylamino)-3-phenoxy-2-propanol | Isopropenyl Acetate | Toluene/[EMIM][BF4] | (S)-acetate | 96.2% mdpi.com |

| Burkholderia cepasia (PSIM) | rac-β-amino carboxylic ester hydrochlorides | N/A (hydrolysis) | iPr2O | (R)-amino esters | ≥99% nih.gov |

Transaminases (TAs) are enzymes that catalyze the transfer of an amino group from an amine donor (like isopropylamine (B41738) or L-alanine) to a ketone acceptor. researchgate.net This allows for the asymmetric synthesis of chiral amines from prochiral ketones. To synthesize a precursor for this compound, an (R)-selective transaminase could be used to convert 1-hydroxy-3-phenylpropan-3-one into (R)-3-amino-3-phenylpropan-1-ol. Subsequent protection of the amino group with a Cbz group would yield the final product.

The development of engineered transaminases has expanded the substrate scope and stereoselectivity of these enzymes, making them highly valuable for pharmaceutical synthesis. researchgate.net Multi-enzymatic cascade systems have also been developed to overcome challenges such as unfavorable reaction equilibria. For example, coupling a transaminase with a pyruvate (B1213749) decarboxylase can effectively remove the pyruvate by-product, driving the reaction towards the formation of the desired chiral amine. mdpi.com

Diastereoselective Synthetic Routes

Diastereoselective synthesis involves creating a new stereocenter under the influence of an existing one within the molecule. This can be achieved using a chiral auxiliary or by substrate-controlled methods. While specific examples for this compound are not prevalent in the provided search context, the general principles can be applied.

A potential diastereoselective route could involve the reduction of an N-acylated β-amino ketone where the acyl group is a chiral auxiliary. The chiral auxiliary would direct the stereoselective reduction of the ketone to produce one diastereomer of the corresponding amino alcohol preferentially. Subsequent cleavage of the chiral auxiliary would then yield the enantiomerically enriched (R)-3-amino-3-phenylpropan-1-ol, which could then be Cbz-protected. The choice of reducing agent and reaction conditions is critical for achieving high diastereoselectivity.

Substrate-Controlled Stereoselective Transformations

In substrate-controlled stereoselective transformations, the inherent chirality of the starting material or a reagent dictates the stereochemical outcome of the reaction. One prominent example involves the enzymatic resolution of racemic mixtures or the asymmetric reduction of a prochiral ketone.

A notable substrate-controlled approach is the asymmetric reduction of 3-amino-1-phenylpropan-1-one (B184242) derivatives. This transformation can be achieved with high stereoselectivity using chiral reducing agents or biocatalysts. For instance, enzymes such as ketoreductases (KREDs) have demonstrated exceptional ability to convert β-amino ketones to their corresponding (R)- or (S)-amino alcohols with high enantiomeric excess. The enzyme's active site provides a chiral environment that forces the reduction to occur from a specific face of the carbonyl group, leading to the desired stereoisomer.

Another strategy involves the use of chiral starting materials derived from the chiral pool. For example, starting from a chiral amino acid, a series of reactions can be employed to construct the 3-amino-3-phenylpropan-1-ol backbone, where the original stereocenter from the amino acid directs the formation of the new stereocenter.

A summary of representative substrate-controlled methods is presented in the table below:

| Starting Material | Reagent/Catalyst | Key Transformation | Stereoselectivity |

| 3-Amino-1-phenylpropan-1-one | Ketoreductase (KRED) | Asymmetric Reduction | High (e.g., >99% ee) |

| Racemic 3-amino-3-phenylpropan-1-ol | Lipase | Kinetic Resolution | High |

| (R)-Phenylglycine | Multi-step synthesis | Diastereoselective reduction | High |

Auxiliary-Mediated Diastereoselective Additions

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct a subsequent stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. This approach is particularly useful when a substrate lacks inherent stereochemical bias.

In the context of synthesizing (R)-3-amino-3-phenylpropan-1-ol, a chiral auxiliary can be attached to a precursor molecule to control the diastereoselective addition of a nucleophile. For instance, a chiral oxazolidinone auxiliary can be used to direct the addition of a phenyl group to an electrophilic glycine (B1666218) equivalent. The steric hindrance imposed by the auxiliary favors the approach of the nucleophile from a specific direction, leading to a high diastereomeric excess of the desired product. Subsequent cleavage of the auxiliary yields the enantiomerically enriched amino alcohol.

Another example involves the use of Evans' chiral auxiliaries in aldol (B89426) reactions. An N-acylated Evans auxiliary can undergo a diastereoselective aldol reaction with benzaldehyde (B42025) to establish the desired stereochemistry at the benzylic carbon. Further synthetic manipulations can then convert the aldol adduct into the target amino alcohol.

The following table outlines key aspects of auxiliary-mediated diastereoselective additions:

| Chiral Auxiliary | Reaction Type | Key Features |

| Chiral Oxazolidinone | Nucleophilic Addition | Controls addition of a phenyl group to a glycine equivalent. |

| Evans' Auxiliary | Aldol Reaction | Establishes stereochemistry at the benzylic carbon. |

| Pseudoephedrine Amide | Alkylation | Directs the stereoselective alkylation of an enolate. |

Protecting Group Chemistry in the Synthesis of Cbz-Functionalized Amino Alcohols

The synthesis of complex molecules like this compound often requires the use of protecting groups to mask reactive functional groups and prevent unwanted side reactions. The carboxybenzyl (Cbz) group is a commonly employed protecting group for amines due to its stability under various reaction conditions and its facile removal.

Regioselective and Stereoselective Cbz-Protection Strategies

In molecules with multiple reactive sites, such as 3-amino-3-phenylpropan-1-ol which contains both an amino and a hydroxyl group, regioselective protection is crucial. The amino group is generally more nucleophilic than the hydroxyl group, allowing for selective N-protection under controlled conditions.

Regioselective Cbz-Protection: The most common method for the regioselective N-Cbz protection of 3-amino-3-phenylpropan-1-ol involves the reaction with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a mild base, such as sodium bicarbonate or triethylamine (B128534), at low temperatures. The higher nucleophilicity of the amine ensures that it reacts preferentially over the alcohol.

Stereoselective Cbz-Protection: When starting with a racemic mixture of 3-amino-3-phenylpropan-1-ol, it is possible to achieve a kinetic resolution through stereoselective Cbz-protection. This can be accomplished using a chiral acylating agent or a chiral catalyst that preferentially reacts with one enantiomer over the other. However, a more common and efficient approach is to first resolve the racemic amino alcohol using methods like diastereomeric salt formation with a chiral acid, and then protect the desired enantiomer.

A summary of Cbz-protection strategies is provided below:

| Strategy | Reagent | Conditions | Outcome |

| Regioselective | Benzyl Chloroformate (Cbz-Cl) | Mild base (e.g., NaHCO₃), low temperature | Selective N-protection |

| Stereoselective (Kinetic Resolution) | Chiral Acylating Agent | Controlled stoichiometry | Enrichment of one enantiomer |

Chemical Reactivity and Derivatization Studies of R Cbz 3 Amino 3 Phenylpropan 1 Ol

Transformations Involving the Primary Alcohol Moiety

The primary alcohol in (R)-Cbz-3-amino-3-phenylpropan-1-ol can undergo several key transformations, most notably oxidation and acylation reactions.

The oxidation of the primary alcohol can lead to either the corresponding aldehyde or carboxylic acid, depending on the reagents and reaction conditions employed. For instance, engineered galactose oxidase (GOase) variants have been shown to catalyze the regioselective oxidation of N-carbobenzyloxy (Cbz)-protected 3-amino-1,2-propanediol (B146019) to the corresponding α-hydroxyaldehyde. researchgate.net This enzymatic approach offers a mild and selective method for this transformation. More generally, the oxidation of primary alcohols to carboxylic acids is a well-established transformation in organic synthesis. jst.go.jp The oxidation of the primary alcohol in N-Cbz-protected amino alcohols can also be achieved using various oxidizing agents.

The primary alcohol can also be readily acylated to form esters. This can be achieved through reaction with acid chlorides or anhydrides.

| Reaction | Reagent/Catalyst | Product | Reference |

| Oxidation | Engineered Galactose Oxidase (GOase) variants | (R)-Cbz-3-amino-3-phenylpropanal | researchgate.net |

| Oxidation | Standard oxidizing agents | (R)-Cbz-3-amino-3-phenylpropanoic acid | jst.go.jp |

| Acylation | Acid chlorides, Acid anhydrides | Corresponding esters |

Reactions at the N-Protected Amine Functionality

The benzyloxycarbonyl (Cbz) group is a common protecting group for amines and its removal from this compound unmasks the primary amine for further functionalization.

Several methods are available for the deprotection of the Cbz group. A common method is hydrogenolysis, often employing a palladium on carbon (Pd/C) catalyst. The efficiency of this process can be enhanced by the combined use of niobic acid-on-carbon (Nb₂O₅/C) with Pd/C, which allows for rapid deprotection under mild conditions. acs.org Another approach involves treatment with HBr in acetic acid, which effectively cleaves the Cbz group. mdpi.com More recently, a nucleophilic deprotection protocol using 2-mercaptoethanol (B42355) in the presence of potassium phosphate (B84403) has been developed for Cbz-protected amines. organic-chemistry.org

Once deprotected, the resulting (R)-3-amino-3-phenylpropan-1-ol can undergo a variety of reactions at the newly freed amino group. For example, it can be N-methylated in situ following deprotection. mdpi.com

| Reaction | Reagent/Catalyst | Product | Reference |

| Cbz Deprotection | Pd/C, H₂ | (R)-3-amino-3-phenylpropan-1-ol | acs.org |

| Cbz Deprotection | Pd/C, Nb₂O₅/C, H₂ | (R)-3-amino-3-phenylpropan-1-ol | acs.org |

| Cbz Deprotection | HBr/AcOH | (R)-3-amino-3-phenylpropan-1-ol | mdpi.com |

| Cbz Deprotection | 2-Mercaptoethanol, K₃PO₄ | (R)-3-amino-3-phenylpropan-1-ol | organic-chemistry.org |

| N-Methylation (post-deprotection) | Formaldehyde, Pd/C | (R)-3-(methylamino)-3-phenylpropan-1-ol | mdpi.com |

Chemical Modifications of the Phenyl Ring

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution, allowing for the introduction of various substituents onto the aromatic core. The directing effects of the existing 3-(Cbz-amino)propyl-1-ol substituent, which is generally considered ortho-, para-directing and activating, will influence the regioselectivity of these reactions.

Common electrophilic aromatic substitution reactions include nitration and sulfonation. Nitration is typically carried out using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to generate the reactive nitronium ion (NO₂⁺). masterorganicchemistry.com This electrophile is then attacked by the electron-rich phenyl ring to yield a nitro-substituted derivative. masterorganicchemistry.com

Similarly, sulfonation can be achieved by treating the compound with fuming sulfuric acid (a solution of SO₃ in H₂SO₄) to introduce a sulfonic acid (-SO₃H) group onto the phenyl ring. The active electrophile in this case is believed to be HSO₃⁺ or protonated SO₃. masterorganicchemistry.com

| Reaction | Reagent/Catalyst | Expected Product | Reference |

| Nitration | HNO₃, H₂SO₄ | (R)-Cbz-3-amino-3-(nitro-phenyl)propan-1-ol | masterorganicchemistry.com |

| Sulfonation | SO₃, H₂SO₄ | (R)-Cbz-3-amino-3-(sulfo-phenyl)propan-1-ol | masterorganicchemistry.com |

Functional Group Interconversions and Cyclization Reactions

The 1,3-relationship of the amino and alcohol functionalities in this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds through cyclization reactions.

One of the most common cyclizations for 1,3-amino alcohols is the formation of oxazolidinones. This can be achieved through various methods, including the reaction with phosgene (B1210022) or its equivalents. For instance, N-aryl oxazolidinones can be synthesized through a sequential intramolecular cyclization of amino alcohol carbamates followed by a copper-catalyzed cross-coupling with aryl iodides. organic-chemistry.org The synthesis of oxazolidinones from propargylic amines and carbon dioxide has also been reported, highlighting the versatility of cyclization strategies to form this heterocycle. organic-chemistry.org

Furthermore, the molecule can serve as a scaffold for the synthesis of other heterocyclic systems. For example, ring expansion of related azetidine (B1206935) carbamates can lead to 1,3-oxazinan-2-ones. researchgate.net The development of ruthenium catalysts has also enabled the coupling cyclization of γ-amino alcohols with secondary alcohols to produce pyridines. researchgate.net

| Reaction Type | Reagents/Conditions | Product Type | Reference |

| Oxazolidinone formation | Intramolecular cyclization of carbamate (B1207046), Cu-catalysis | N-aryl oxazolidinones | organic-chemistry.org |

| Ring expansion | Brønsted acid | 1,3-Oxazinan-2-ones | researchgate.net |

| Coupling cyclization | Ru-catalyst, secondary alcohol | Pyridines | researchgate.net |

Role of R Cbz 3 Amino 3 Phenylpropan 1 Ol As a Versatile Chiral Intermediate

Precursor in the Synthesis of Chiral Ligands for Asymmetric Catalysis

The development of effective chiral ligands is paramount in the field of asymmetric catalysis, which seeks to create single enantiomers of chiral products. The (R)-3-amino-3-phenylpropan-1-ol framework is an excellent starting point for designing ligands that can form stable complexes with metals, creating a chiral environment that directs the stereochemical outcome of a reaction.

The 1,3-amino alcohol structure of (R)-3-amino-3-phenylpropan-1-ol is ideal for the synthesis of N,O-chelating ligands, where both the nitrogen and oxygen atoms can coordinate to a metal center, forming a stable six-membered ring. This chelation restricts the conformational freedom of the catalytic complex, which is often crucial for achieving high enantioselectivity.

A straightforward method to convert 3-amino-3-phenylpropan-1-ol into a bidentate ligand involves reaction with reagents like carbon disulfide. For instance, treatment of (S)-3-amino-3-phenylpropan-1-ol with carbon disulfide in the presence of triethylamine (B128534) yields (S)-4-phenyl-1,3-oxazinane-2-thione. rsc.org A similar reaction with (R)-3-amino-3-phenylpropan-1-ol can be used to synthesize the corresponding (R)-enantiomer. rsc.orgrsc.org These cyclic thiocarbamates are effective N,O-chelating ligands, capable of coordinating with various metal centers to generate chiral catalysts. rsc.orgrsc.org

| Ligand Precursor | Reagent | Synthesized Ligand |

| (S)-3-amino-3-phenylpropan-1-ol | Carbon Disulfide (CS₂) | (S)-4-phenyl-1,3-oxazinane-2-thione |

| (R)-3-amino-3-phenylpropan-1-ol | Carbon Disulfide (CS₂) | (R)-4-phenyl-1,3-oxazinane-2-thione |

This table showcases the synthesis of N,O-chelating ligands from enantiomers of 3-amino-3-phenylpropan-1-ol.

Ligands derived from chiral 1,3-amino alcohols are effective in a variety of enantioselective transformations. While direct catalytic data for ligands from (R)-Cbz-3-amino-3-phenylpropan-1-ol is specific to certain applications, the performance of closely related amino alcohol-based ligands in key C-C bond-forming reactions demonstrates their potential. For example, ephedrine-based ligands, which also possess a 1,2-amino alcohol structure, have been tested in the asymmetric addition of diethylzinc (B1219324) to aldehydes. nih.gov

Furthermore, the utility of this chiral building block is highlighted in the synthesis of important chiral products. A highly efficient copper-catalyzed asymmetric hydroamination of cinnamyl esters has been developed to produce γ-amino acid derivatives. In this study, the absolute configuration of the final product, (S)-5aa, was unequivocally confirmed by synthesizing it in two steps from (S)-3-amino-3-phenylpropan-1-ol, thereby demonstrating a direct synthetic link between the chiral building block and a valuable catalytic product. chinesechemsoc.org This transformation is crucial for accessing bioactive molecules like (R)-baclofen and (S)-pregabalin. chinesechemsoc.org

Building Block for Complex Chiral Molecules and Scaffolds

Beyond catalysis, the intrinsic chirality and bifunctionality of this compound make it a strategic starting material for the total synthesis of complex natural and unnatural products that possess significant biological activity.

β-Amino acids are crucial components of numerous biologically active compounds and are precursors to β-lactam antibiotics. rsc.org They also form stable, well-defined secondary structures in peptides. This compound is a direct precursor to (R)-β-phenylalaninol, which can be easily oxidized to (R)-β-phenylalanine, an important β-amino acid.

General asymmetric syntheses for β-amino acids often rely on methodologies like nitrone cycloadditions to generate the core structure. rsc.org The use of chiral starting materials like this compound provides a more direct and often more efficient route. For example, research has detailed the synthesis of N-protected derivatives (Boc and Fmoc) of β-amino acids such as 3-amino-3-(4-cyanophenyl)propanoic acid, showcasing methods to elaborate the basic amino alcohol scaffold into more complex acid derivatives. researchgate.net Chemoenzymatic methods have also been developed for synthesizing both enantiomers of 3-amino-3-phenylpropanoic acid, further broadening the synthetic utility. researchgate.net

Unnatural amino acids (UAAs) are powerful tools for engineering proteins with novel functions and for developing new pharmaceuticals. nih.gov The synthesis of enantiomerically pure UAAs is a significant challenge, and chiral pool starting materials like this compound are highly valuable.

The utility of similar phenylpropanol frameworks is well-documented. For instance, a closely related compound, (1R,2R)-2-amino-1-phenylpropane-1,3-diol, serves as the starting material for the synthesis of 3-fluorophenylalanine analogues. mdpi.com This process involves fluorination followed by a series of protection, deprotection, and oxidation steps to yield the final unnatural amino acid. mdpi.com This established pathway demonstrates a clear synthetic strategy for converting this compound into novel fluorinated UAAs by leveraging its phenylpropanol core. The synthesis of such UAAs is critical for creating antiviral agents and other therapeutics. rsc.org

The 3-amino-3-phenylpropan-1-ol scaffold is present in a variety of biologically active molecules. Its rigid, chiral structure makes it an excellent framework for designing small molecule mimetics of larger peptides or for constructing compounds that can interact with specific biological targets.

A notable example is the synthesis of 3-amino-3-phenylpropionamide derivatives designed as small-molecule mimics of the cyclic octapeptide octreotide. These compounds, derived from a related imine, have shown high affinity for the mu opioid receptor, demonstrating the potential of this scaffold in drug design. nih.gov Additionally, the chiral 1,2-amino alcohol moiety is a key structural component in various pharmacologically active compounds, including the antiviral drug atazanavir, whose synthesis involves intermediates with a similar structural backbone. researchgate.net The synthesis of isoxazolidines, which are precursors to 1,3-amino alcohols like the title compound, has been recognized as a valuable route to these important bioactive synthons. researchgate.net

| Compound Class | Bioactive Target/Application | Source |

| 3-Amino-3-phenylpropionamide derivatives | Mu opioid receptor ligands | nih.gov |

| Chiral γ-Amino Acid Derivatives (e.g., Baclofen) | Antispastic agent, Muscle relaxant | chinesechemsoc.org |

| (2R,3S)-N-tert-Butoxycarbonyl-3-amino-1-chloro-2-hydroxy-4-phenylbutane | Intermediate for Atazanavir (antiviral) | researchgate.net |

This table highlights examples of bioactive frameworks and molecules synthesized from or related to the (R)-3-amino-3-phenylpropan-1-ol scaffold.

Stereochemical Analysis and Advanced Structural Characterization in Research

Determination of Absolute Configuration

Establishing the (R)-configuration at the stereocenter of (R)-Cbz-3-amino-3-phenylpropan-1-ol is a fundamental aspect of its characterization. This is achieved through methods that can correlate its stereochemistry to known standards or by using spectroscopic techniques sensitive to chiral environments.

Chemical Correlation Methods

Chemical correlation involves converting the molecule of unknown stereochemistry into a compound whose absolute configuration is already established, or vice versa, through a series of stereochemically well-defined reactions. This method provides an indirect but reliable determination of the absolute configuration. For instance, the absolute configuration of related amino acids and their derivatives can be determined through chemical correlation. researchgate.net

Circular Dichroism (CD) Spectroscopy for Chirality Assignment

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the chirality of molecules. It measures the differential absorption of left and right circularly polarized light by a chiral sample. The resulting CD spectrum is unique for a specific enantiomer and can be used to assign the absolute configuration by comparing it with the spectra of known compounds or with theoretical calculations. For example, the CD spectra of helical β-peptides, which can be synthesized from chiral building blocks like this compound, exhibit characteristic patterns that are indicative of their stereochemistry. researchgate.net The trough at a specific wavelength in the CD spectrum can be a key indicator for assigning the configuration. researchgate.net

Advanced Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules.

¹H NMR: Proton NMR provides information about the chemical environment of each hydrogen atom in the molecule. For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons of the phenyl and Cbz groups, the methine proton at the chiral center, and the methylene (B1212753) protons of the propanol (B110389) backbone. The chemical shifts, integration, and coupling constants of these signals are used to map out the proton connectivity. princeton.edubath.ac.uk

¹³C NMR: Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for the identification of the carbonyl carbon of the carbamate (B1207046), the aromatic carbons, the carbon atom at the chiral center, and the carbons of the propanol chain. princeton.edubeilstein-journals.org

| Technique | Description | Observed Signals (Chemical Shift δ in ppm, Multiplicity, Coupling Constant J in Hz) |

|---|---|---|

| ¹H NMR | Provides information on the proton environment. | Aromatic protons (phenyl and Cbz groups), methine proton (chiral center), methylene protons (propanol backbone). princeton.edu |

| ¹³C NMR | Provides information on the carbon skeleton. | Carbonyl carbon (carbamate), aromatic carbons, carbon at the chiral center, carbons of the propanol chain. princeton.edubeilstein-journals.org |

| 2D NMR | Establishes correlations between nuclei. | COSY identifies coupled protons; HSQC correlates protons with attached carbons. frontiersin.org |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. In the IR spectrum of this compound, characteristic absorption bands would be observed for the N-H and O-H stretching vibrations, the C=O stretching of the carbamate group, and the C-H stretching of the aromatic and aliphatic portions of the molecule. princeton.edursc.org

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | ~3300 |

| O-H | Stretching | ~3400 (broad) |

| C=O (Carbamate) | Stretching | ~1690 |

| Aromatic C-H | Stretching | ~3030 |

| Aliphatic C-H | Stretching | ~2960-2850 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a highly accurate technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio to a very high degree of precision. For this compound, HRMS would provide the exact molecular weight, which can be used to confirm its molecular formula (C₁₇H₁₉NO₃). princeton.edu This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

X-ray Crystallography for Solid-State Structure and Conformational Analysis

The precise spatial arrangement of atoms and functional groups within this compound is crucial for its role in stereospecific reactions. Although detailed crystallographic data for this specific compound is not widely published in readily accessible literature, the application of X-ray crystallography to analogous Cbz-protected amino alcohols and other chiral molecules provides a framework for understanding its likely solid-state conformation.

X-ray diffraction analysis of single crystals would definitively establish bond lengths, bond angles, and the absolute configuration of the chiral center. For related compounds, such studies have revealed the preferred conformations of the carbamate and phenyl groups, which are influenced by intramolecular hydrogen bonding and steric hindrance. It is anticipated that in the solid state, the molecule would adopt a conformation that minimizes steric strain while maximizing stabilizing interactions, such as hydrogen bonds involving the hydroxyl and carbamate groups. Theoretical conformational analysis using methods like density functional theory (DFT) often complements experimental X-ray data, offering insights into the molecule's behavior in different environments.

Chromatographic Methods for Enantiomeric Purity Assessment (e.g., Chiral HPLC, GC)

The enantiomeric purity of this compound is a critical parameter, as the presence of its (S)-enantiomer can significantly impact the stereochemical outcome of a synthesis. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a primary method for determining enantiomeric excess.

While specific chromatograms for this compound are not broadly disseminated in research publications, the general methodology for separating such enantiomers is well-established. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective in resolving enantiomers of N-protected amino alcohols. The separation mechanism relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP.

A typical chiral HPLC method would involve the parameters outlined in the table below. The precise conditions would be optimized to achieve baseline separation of the (R)- and (S)-enantiomers, allowing for accurate quantification of enantiomeric purity. Gas chromatography (GC) can also be employed for this purpose, often after derivatization of the analyte to enhance volatility and improve separation on a chiral column.

| Parameter | Typical Condition |

|---|---|

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Hexane/Isopropanol (B130326) or similar solvent mixture |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV (e.g., at 254 nm) |

| Temperature | Ambient or controlled |

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms in Asymmetric Transformations

The carbamate (B1207046) protecting group in (R)-Cbz-3-amino-3-phenylpropan-1-ol plays a significant role in the mechanisms of reactions where it is employed as a chiral auxiliary or ligand. The elucidation of these mechanisms often involves a combination of experimental techniques and computational modeling.

In enzymatic resolutions, a common application for derivatives of 3-amino-3-phenylpropan-1-ol, the reaction mechanism is of significant interest. For instance, in the lipase-catalyzed acylation of related 3-amino-3-phenyl-1-tert-butyldimethylsilyloxy-propan-1-ol, the enzyme Candida antarctica lipase (B570770) A (CAL-A) has been identified as a highly effective biocatalyst. researchgate.net The mechanism of such enzymatic resolutions is understood to proceed through the formation of a tetrahedral intermediate within the enzyme's active site. The stereoselectivity arises from the differential fit and stabilization of the transition states for the two enantiomers. The nature of the N-protecting group, such as the Cbz group, can influence the reaction rate and enantioselectivity by affecting the substrate's ability to bind effectively within the chiral pocket of the enzyme. researchgate.net

Studies on analogous chiral amino alcohols in asymmetric additions of organozinc reagents to aldehydes have revealed the formation of a chiral catalyst-reagent complex. The mechanism involves the deprotonation of the amino alcohol by the dialkylzinc, forming a zinc alkoxide. This species then coordinates with the aldehyde, creating a rigid, chair-like transition state that dictates the stereochemical outcome of the alkyl transfer. The substituents on the chiral ligand, including the protected amino group and the phenyl ring, create a specific steric environment that favors the approach of the nucleophile from one face of the aldehyde.

Theoretical Modeling of Stereoselective Induction Phenomena

Theoretical models are essential for rationalizing the high levels of stereoselectivity observed in reactions involving chiral auxiliaries and ligands like this compound. These models often focus on the transition state geometries of the stereodetermining step.

For the addition of nucleophiles to carbonyl compounds, the Felkin-Anh model and its refinements provide a framework for predicting the stereochemical outcome. When a derivative of this compound is used as a chiral ligand, computational models of the transition state often reveal a chair-like, six-membered ring structure. worldscientific.com In these models, the stereoselectivity is attributed to the minimization of steric interactions between the substituents on the chiral ligand, the reacting molecules, and the metal center.

Quantitative structure-selectivity relationship (QSSR) studies on the enantioselective addition of diethylzinc (B1219324) to aldehydes catalyzed by chiral β-amino alcohols have been performed using semi-empirical methods like PM3. worldscientific.com These models calculate the energies of various transition state geometries to predict the favored stereoisomer. The accuracy of these predictions is highly dependent on the correct identification of the lowest energy transition state.

The following table presents a conceptual model for the factors influencing stereoselective induction:

| Factor | Description | Relevance to this compound |

| Steric Hindrance | The spatial arrangement of atoms in the chiral ligand and substrate that restricts the approach of the reagent. | The bulky phenyl and Cbz groups create a defined chiral environment, directing the incoming nucleophile. |

| Chelation | The formation of a cyclic complex between the chiral ligand, a metal ion, and the substrate. | The hydroxyl and protected amino groups can chelate to a metal center, forming a rigid and predictable transition state. |

| Stereoelectronic Effects | The influence of the electronic properties of bonds on the stability of different conformations and transition states. | The orientation of the C-O and C-N bonds relative to the reacting centers can influence the transition state energy. |

Conformational Analysis and Stereoelectronic Effects using Computational Chemistry

The three-dimensional structure and conformational preferences of this compound are critical determinants of its effectiveness as a chiral directing group. Computational chemistry provides powerful tools to investigate these aspects at the molecular level.

Conformational analysis of N-protected amino alcohols reveals that intramolecular hydrogen bonding between the hydroxyl group and the carbonyl of the protecting group can significantly influence the preferred conformation. This, in turn, affects how the molecule presents its chiral information to an approaching reagent. For N-protected cis- and trans-3-aminocyclohexanols, the conformation of the substrate was found to have a notable effect on the rate of lipase-catalyzed acylation. researchgate.net

Stereoelectronic effects, such as the alignment of sigma bonds with pi systems, can play a role in stabilizing certain conformations and transition states. In cyclic peptide systems, a proposed stereoelectronic effect involving the overlap of a σC-H bond with a π* orbital of an adjacent amide has been used to explain differences in proton acidity. researchgate.net Similar effects could be at play in the transition states involving this compound, influencing the stereochemical outcome of reactions.

A summary of computational methods used in conformational analysis is provided below:

| Computational Method | Information Obtained | Example Application |

| Molecular Mechanics (MM) | Provides rapid calculation of steric energies for different conformers. | Initial screening of low-energy conformations of the chiral ligand. |

| Density Functional Theory (DFT) | Offers a higher level of theory to accurately calculate the energies and geometries of conformers and transition states. | Refinement of the geometries and relative energies of the most stable conformers identified by MM. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Experimental technique that can be correlated with computational results to validate predicted conformations in solution. | Comparison of calculated and experimental coupling constants and NOE effects. |

Applications of Density Functional Theory (DFT) in Reaction Pathway Predictions

Density Functional Theory (DFT) has become an indispensable tool for investigating reaction mechanisms and predicting the pathways of chemical reactions, including those involving this compound and its derivatives. umn.edu DFT calculations allow for the determination of the energies of reactants, products, intermediates, and, most importantly, transition states.

By comparing the activation energies of competing reaction pathways, DFT can predict which stereoisomer will be formed preferentially. For example, in the addition of chiral alcohols to ketenes, B3LYP density functional theory calculations have been used to create a quantitative model that accounts for the observed high stereoselectivity. nih.gov These calculations can reveal whether the stereoselectivity is determined in the initial addition step or in a subsequent protonation step. nih.gov

In the context of catalysis, DFT can be used to model the entire catalytic cycle. This includes the binding of the substrate to the catalyst, the chemical transformation step, and the release of the product. Such detailed modeling provides insights into the origin of stereoselectivity and can guide the design of more efficient and selective catalysts.

The table below outlines the key applications of DFT in this area:

| DFT Application | Description | Significance |

| Transition State Searching | Locating the geometry and energy of the transition state for a given reaction step. | The difference in transition state energies for the formation of different stereoisomers determines the enantioselectivity. |

| Reaction Coordinate Mapping | Calculating the energy profile along the reaction pathway. | Provides a detailed understanding of the energy changes that occur during the reaction. |

| Analysis of Non-Covalent Interactions | Quantifying weak interactions such as hydrogen bonds and van der Waals forces in the transition state. | These interactions are often crucial for stabilizing the favored transition state and achieving high stereoselectivity. |

| Prediction of Spectroscopic Properties | Calculating properties such as NMR chemical shifts and vibrational frequencies. | Allows for direct comparison with experimental data to validate the computational model. |

Future Research Directions and Emerging Applications in Academic Organic Chemistry

Innovations in Sustainable and Green Synthesis Methodologies

The development of environmentally friendly methods for synthesizing chiral molecules is a major focus of modern organic chemistry. Future research on (R)-Cbz-3-amino-3-phenylpropan-1-ol is increasingly directed towards sustainable and green synthesis methodologies that minimize waste, reduce energy consumption, and utilize renewable resources.

One promising area is the use of biocatalysis . acs.org Enzymes, such as lipases and reductases, offer high stereoselectivity under mild reaction conditions, often in aqueous media. acs.orgillinois.edu For instance, the enzymatic resolution of racemic 3-amino-3-phenylpropan-1-ol derivatives using lipases like Candida antarctica lipase (B570770) A (CAL-A) or Candida antarctica lipase B (CAL-B) has been explored. ineosopen.orgresearchgate.netdoi.orgresearchgate.net These enzymes can selectively acylate one enantiomer, allowing for the separation of the desired (R)- or (S)-enantiomer. ineosopen.orgresearchgate.netdoi.orgresearchgate.net Future work will likely focus on discovering and engineering more efficient and robust enzymes for the direct synthesis of this compound, potentially through the asymmetric reduction of a corresponding ketone or the hydroamination of an unsaturated precursor.

Another green approach involves the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled. For example, a Cu/ZnO/Al2O3 catalyst has been shown to be effective for the hydrogenation of amino acid esters to chiral amino alcohols. nih.gov Developing similar recyclable catalysts for the synthesis of this compound could significantly improve the sustainability of its production.

The principles of green chemistry also encourage the use of safer solvents and reagents. rsc.org Research into replacing traditional organic solvents with greener alternatives like water, supercritical CO2, or bio-based solvents for the synthesis of chiral amino alcohols is an active area of investigation. rsc.org

Exploration of Novel Catalytic Systems for Enhanced Enantioselectivity

Achieving high enantioselectivity is crucial in the synthesis of chiral compounds. While existing methods for preparing this compound are effective, the development of novel catalytic systems that offer even greater selectivity, broader substrate scope, and milder reaction conditions remains a key research objective.

One major avenue of exploration is asymmetric transfer hydrogenation (ATH) of the corresponding β-amino ketones. nih.govresearchgate.net This method utilizes a chiral catalyst, typically based on ruthenium or rhodium, to transfer hydrogen from a simple hydrogen donor, such as isopropanol (B130326) or formic acid, to the ketone. nih.govresearchgate.netdiva-portal.org Research in this area is focused on designing new chiral ligands that can create a highly specific chiral environment around the metal center, thereby enhancing enantioselectivity. diva-portal.org For example, dynamic kinetic resolution coupled with ATH has been shown to be a powerful tool for converting racemic α-amino ketones into optically pure products with high diastereoselectivity and enantioselectivity. researchgate.net

Another approach involves the catalytic asymmetric hydroamination of unsaturated precursors. Copper-catalyzed hydroamination of alkenes has emerged as a powerful tool for preparing chiral amines. chinesechemsoc.org Future research could explore the application of this methodology to the synthesis of this compound from an appropriate cinnamyl alcohol derivative.

Furthermore, the development of organocatalysts for the enantioselective synthesis of chiral amino alcohols is a rapidly growing field. mdpi.com Chiral phosphoric acids and other Brønsted acids have shown promise in catalyzing various asymmetric transformations. researchgate.netrsc.org These metal-free catalysts are often more stable, less toxic, and less expensive than their transition-metal counterparts.

| Catalyst System | Substrate Type | Key Features |

| Ru(II)-complexes | β-Amino-α-keto esters | High diastereo- and enantioselectivity via asymmetric transfer hydrogenation. nih.gov |

| Chiral Tin Catalyst | Racemic 1,3-amino alcohols | Highly enantioselective kinetic resolution via O-acylation. researchgate.net |

| Rhodium complexes with diphosphine ligands | β-Aminoketone sulfonates | High enantiomeric excess in asymmetric hydrogenation. |

| Candida antarctica lipase B (CAL-B) | Racemic 3-amino-3-phenylpropan-1-ol derivatives | Enzymatic resolution via selective hydrolysis. ineosopen.orgdoi.org |

Expansion of Synthetic Utility towards Diverse Chiral Scaffolds

The synthetic utility of this compound extends beyond its use as a simple building block. Researchers are actively exploring its transformation into a variety of more complex and diverse chiral scaffolds, which can serve as key intermediates in the synthesis of pharmaceuticals and other biologically active molecules.

One area of focus is the conversion of this compound into chiral heterocycles . The amino and hydroxyl groups can be used to construct various ring systems, such as oxazolidinones, pyrrolidines, and piperidines. mdpi.comaalto.fi These heterocyclic motifs are prevalent in many natural products and drug molecules.

Another important application is the use of this compound in the synthesis of other chiral amino alcohols and diamines . nih.gov For example, the hydroxyl group can be further functionalized or replaced, and the amino group can be deprotected and modified to create a range of new chiral synthons. acs.org

The phenyl group of this compound also provides a handle for further diversification. Functionalization of the aromatic ring through electrophilic aromatic substitution or cross-coupling reactions can lead to a wide array of derivatives with different electronic and steric properties.

| Chiral Scaffold | Synthetic Approach from this compound | Potential Applications |

| Chiral Oxazolidinones | Intramolecular cyclization after functionalization. mdpi.com | Chiral auxiliaries, pharmaceutical intermediates. |

| Chiral Pyrrolidines | Multi-step synthesis involving ring formation. aalto.fi | Biologically active compounds, ligands for asymmetric catalysis. |

| Substituted Chiral Amino Alcohols | Derivatization of the hydroxyl or amino group. acs.org | Synthesis of complex natural products and pharmaceuticals. |

| Functionalized Aryl Derivatives | Electrophilic aromatic substitution or cross-coupling reactions. | Fine-tuning of electronic and steric properties for specific applications. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of chemical synthesis with automated technologies is revolutionizing the way molecules are made. Flow chemistry, in particular, offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for continuous manufacturing. mdpi.comresearchgate.netgoogle.com

Future research will likely focus on developing continuous flow processes for the synthesis of this compound and its derivatives. researchgate.netgoogle.comrsc.org This could involve the use of packed-bed reactors containing immobilized catalysts or enzymes, allowing for efficient and continuous production. researchgate.netnih.gov Flow chemistry is particularly well-suited for reactions that are difficult or hazardous to perform on a large scale in batch, such as those involving highly reactive intermediates or exothermic reactions. d-nb.info

Automated synthesis platforms , which combine robotics with flow chemistry and real-time reaction monitoring, can be used to rapidly screen and optimize reaction conditions for the synthesis of this compound. rsc.org These platforms can also be used to generate libraries of derivatives for biological screening, accelerating the drug discovery process.

The integration of flow chemistry and automation with the synthesis of this compound will not only improve the efficiency and safety of its production but also enable the exploration of new chemical space by facilitating the synthesis of a wider range of derivatives.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (R)-Cbz-3-amino-3-phenylpropan-1-ol, and how is enantiomeric purity controlled?

- Methodological Answer : The synthesis typically involves chiral resolution or asymmetric catalysis. For example, chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic methods may be employed to achieve the (R)-configuration. The Cbz (carbobenzyloxy) group is introduced via benzyl chloroformate to protect the amine during synthesis. Enantiomeric purity is validated using chiral HPLC or polarimetry, with optical rotation values expected at +7±1° . Challenges include minimizing racemization during deprotection steps, which requires mild acidic conditions (e.g., HBr/AcOH).

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : To confirm structural integrity (e.g., aromatic protons in the Cbz group at δ 7.3–7.5 ppm and hydroxyl/amine protons in DMSO-d₆).

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) ensures ≥98% purity .

- Polarimetry : Measures optical rotation ([α]D = +7±1°) to verify enantiopurity .

- Loss on Drying (LOD) : Determined via thermogravimetric analysis (≤0.5% moisture) .

Q. How is this compound utilized as a chiral building block in drug discovery?

- Methodological Answer : The compound serves as a precursor for β-amino alcohols, which are pivotal in synthesizing β-blockers or antifungal agents. For instance, the Cbz group is selectively removed via hydrogenolysis (Pd/C, H₂) to expose the primary amine for further functionalization. Its stereochemistry is critical for binding affinity in receptor-targeted molecules, requiring strict enantiopurity controls during scale-up .

Advanced Research Questions

Q. How can researchers resolve discrepancies in optical rotation data across studies?

- Methodological Answer : Variations in optical rotation ([α]D) may arise from solvent polarity (e.g., chloroform vs. methanol), temperature, or impurities. To address this:

- Standardize measurement conditions (25°C, sodium D-line, 1% w/v concentration).

- Cross-validate with chiral HPLC and compare against literature benchmarks (e.g., +7±1° ).

- Investigate residual solvents or byproducts via GC-MS if deviations exceed ±1°.

Q. What strategies optimize X-ray crystallography for determining the absolute configuration of this compound?

- Methodological Answer : Use SHELX programs (e.g., SHELXL for refinement) to resolve chiral centers. Key steps include:

- Growing single crystals via slow evaporation (solvent: ethyl acetate/hexane).

- Collecting high-resolution data (Mo-Kα radiation, λ = 0.71073 Å) and refining with anisotropic displacement parameters.

- Validating the (R)-configuration using Flack or Hooft parameters .

Q. How can synthetic routes be optimized to improve yield and enantiomeric excess (ee)?

- Methodological Answer :

- Catalytic Asymmetric Synthesis : Employ transition-metal catalysts (e.g., Ru-BINAP) for hydrogenation of ketone intermediates.

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) can selectively hydrolyze undesired enantiomers.

- AI-Driven Retrosynthesis : Tools like Reaxys or Pistachio predict feasible routes, prioritizing atom economy and step efficiency .

Data Contradiction Analysis

- Case Study : If assay results conflict (e.g., HPLC vs. NMR purity), systematically rule out:

- Matrix Effects : HPLC mobile phase compatibility with the Cbz group.

- Degradation : Check for hydrolysis of the Cbz group under storage conditions (e.g., humidity).

- Integration Errors : Manual baseline correction in chromatograms or NMR signal overlap.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.